![molecular formula C11H21NO3 B12518908 tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of tertiary butyl esters It is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and a suitable hydroxyethyl precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Uniqueness: tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1 |
InChI Key |
JNNOAQQODYAQBD-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@H](C1CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


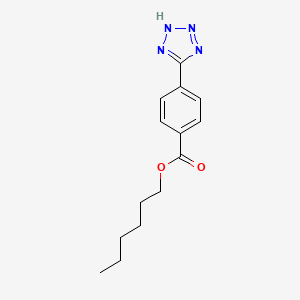
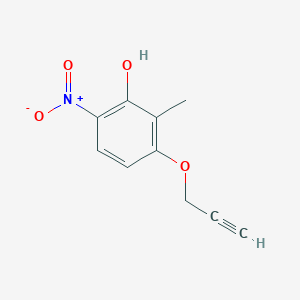
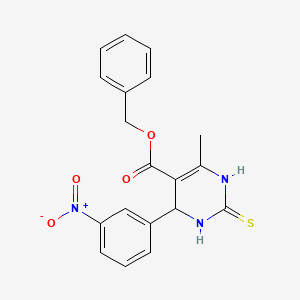
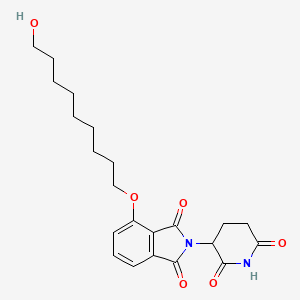
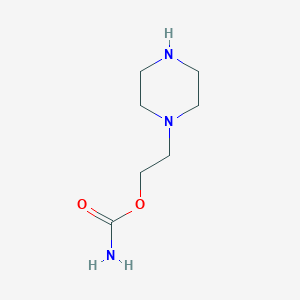
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
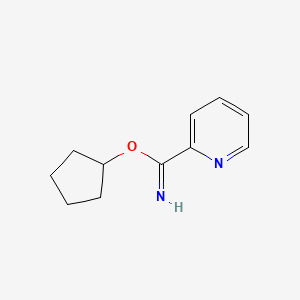
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
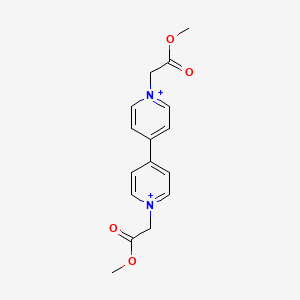
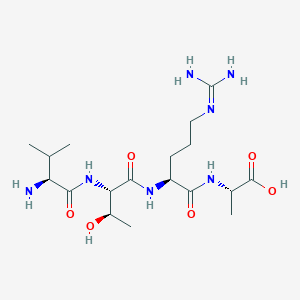
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
